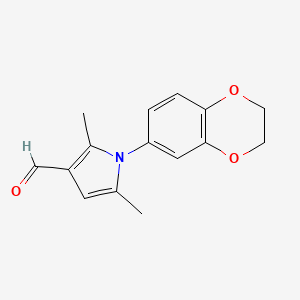
3-chloro-N-cyclohexyl-N-methylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-chloro-N-cyclohexyl-N-methylpropanamide is an organic compound with the molecular formula C10H18ClNO It is known for its unique chemical structure, which includes a chloro group, a cyclohexyl group, and a methylpropanamide moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-chloro-N-cyclohexyl-N-methylpropanamide typically involves the reaction of cyclohexylamine with 3-chloropropionyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:
- Cyclohexylamine + 3-chloropropionyl chloride → this compound
- Reaction Conditions : Anhydrous conditions, presence of a base (e.g., triethylamine), and typically performed at low temperatures to control the reaction rate.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of automated systems can enhance the yield and purity of the final product.
化学反応の分析
Types of Reactions: 3-chloro-N-cyclohexyl-N-methylpropanamide can undergo various chemical reactions, including:
- Nucleophilic Substitution : The chloro group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
- Reduction : The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
- Hydrolysis : The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
- Nucleophilic Substitution : Reagents such as sodium methoxide or potassium thiolate in an aprotic solvent.
- Reduction : Lithium aluminum hydride in anhydrous ether.
- Hydrolysis : Aqueous hydrochloric acid or sodium hydroxide.
- Nucleophilic Substitution : Substituted amides or thioamides.
- Reduction : Cyclohexyl-N-methylpropanamine.
- Hydrolysis : 3-chloropropanoic acid and cyclohexylamine.
科学的研究の応用
3-chloro-N-cyclohexyl-N-methylpropanamide has several applications in scientific research:
- Chemistry : Used as an intermediate in the synthesis of more complex organic molecules.
- Biology : Studied for its potential biological activity and interactions with biomolecules.
- Medicine : Investigated for its potential use in drug development, particularly as a precursor to pharmacologically active compounds.
- Industry : Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-chloro-N-cyclohexyl-N-methylpropanamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The chloro group can participate in electrophilic interactions, while the amide moiety can form hydrogen bonds with biological targets.
類似化合物との比較
Similar Compounds:
- 3-chloro-N-cyclohexylpropanamide : Lacks the methyl group on the nitrogen atom.
- N-cyclohexyl-N-methylpropanamide : Lacks the chloro group.
- 3-chloro-N-methylpropanamide : Lacks the cyclohexyl group.
Uniqueness: 3-chloro-N-cyclohexyl-N-methylpropanamide is unique due to the presence of both the chloro and cyclohexyl groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications.
特性
IUPAC Name |
3-chloro-N-cyclohexyl-N-methylpropanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18ClNO/c1-12(10(13)7-8-11)9-5-3-2-4-6-9/h9H,2-8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTVIMNLJNZPMDZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCC1)C(=O)CCCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30390865 |
Source


|
| Record name | 3-chloro-N-cyclohexyl-N-methylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30390865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.71 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61872-77-3 |
Source


|
| Record name | 3-Chloro-N-cyclohexyl-N-methylpropanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=61872-77-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-chloro-N-cyclohexyl-N-methylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30390865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2-Chloro-N-[4-(4-fluoro-phenyl)-5-methyl-thiazol-2-yl]-acetamide](/img/structure/B1307106.png)

![N-[(5-formylfuran-2-yl)methyl]-N-methylmethanesulfonamide](/img/structure/B1307111.png)





